4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Overview
Description
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C14H19NO3.ClH. It is a mono-constituent substance known for its applications in various scientific fields. The compound is characterized by the presence of a piperidine ring attached to an ethoxy group, which is further connected to a benzoic acid moiety. This structure imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the piperidinoethoxy group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Reaction Conditions:
Temperature: 80-100°C
Solvent: Dimethylformamide (DMF) or similar polar aprotic solvent
Reaction Time: 12-24 hours
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidinoethoxy)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 4-(2-Piperidinoethoxy)benzoic acid ketone or carboxylic acid derivatives.
Reduction: Formation of 4-(2-Piperidinoethoxy)benzyl alcohol.
Substitution: Formation of various substituted piperidinoethoxybenzoic acid derivatives.
Scientific Research Applications
4-(2-Piperidinoethoxy)benzoic acid hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid
- 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride
- 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid ketone
Uniqueness
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and benzoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications. Compared to similar compounds, it offers enhanced binding affinity and selectivity for certain molecular targets, which can be advantageous in drug development and other research areas .
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVTYSMYHSVDIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057841 | |
Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84449-80-9 | |
Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.